1-Chloroisoquinoline-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7Cl2NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
It is known that chlorinated isoquinoline compounds often interact with various enzymes and receptors in the body .
Mode of Action
Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Biochemical Pathways
Reactions at the benzylic position, a common feature in such compounds, are known to be important for synthesis problems .
Result of Action
The compound’s reactions, such as the formation of acid chlorides, could potentially lead to various downstream effects .
Preparation Methods
The synthesis of 1-chloroisoquinoline-5-carboxylic acid hydrochloride typically involves several steps. One common method includes the chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods may vary, but they generally involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. The use of advanced technologies and equipment is crucial in optimizing the production process and minimizing impurities .
Chemical Reactions Analysis
1-Chloroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloroisoquinoline-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Chloroisoquinoline-5-carboxylic acid hydrochloride can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Similar in structure but lacks the carboxylic acid group.
Isoquinoline-5-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and applications.
Other substituted isoquinolines:
Properties
CAS No. |
223671-54-3 |
---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-chloroisoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9;/h1-5H,(H,13,14);1H |
InChI Key |
MRIRNGJIZUGYSW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.